molecular formula C20H24N2O B4046640 2-Methyl-1-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-propan-1-one

2-Methyl-1-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-propan-1-one

Cat. No.: B4046640
M. Wt: 308.4 g/mol
InChI Key: CTMUWCLHAWDBIR-UHFFFAOYSA-N
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Description

The compound "2-Methyl-1-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-propan-1-one" is a structurally complex molecule featuring a 3,4-dihydro-2H-quinoline core. Key substituents include:

  • A methyl group at position 2 of the quinoline ring.
  • A phenylamino group at position 4, introducing aromatic amine functionality.
  • A propan-1-one moiety attached to the nitrogen at position 1 of the quinoline system, with an additional methyl group at the α-carbon.

Properties

IUPAC Name

1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-14(2)20(23)22-15(3)13-18(17-11-7-8-12-19(17)22)21-16-9-5-4-6-10-16/h4-12,14-15,18,21H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMUWCLHAWDBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C(C)C)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 1 : 2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one
  • Structural Features: Lacks the quinoline system but retains the propan-1-one backbone with a trihydroxyphenyl substituent.
  • Key Data :
    • Synthesis yield: 6.75%, indicating challenging synthetic conditions.
    • NMR Distinctive signals include δ 5.81 (s, 2H, aromatic protons) and δ 210.3 (carbonyl carbon).
Compound 2 : 3-(2-Chlorobenzo[h]quinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
  • Structural Features: Contains a chlorinated benzoquinoline fused ring system and an α,β-unsaturated ketone (propenone).
  • Key Data: Synthesis: Requires 48-hour reaction time in ethanol-DMF with NaOH, suggesting sensitivity to base.
  • Comparison: The conjugated propenone group enhances electrophilicity, likely increasing reactivity compared to the saturated propan-1-one in the target compound.
Compound 3 : 2-(Methylamino)-1-(3-methylphenyl)propan-1-one (Cathinone derivative)
  • Structural Features: Simplified propan-1-one structure with methylamino and 3-methylphenyl groups.
  • Key Data: Pharmacological class: Classified as a cathinone stimulant by the WHO.
  • Comparison: The methylamino group introduces basicity (pKa ~10), contrasting with the phenylamino group in the target compound, which may exhibit weaker basicity due to delocalization. This difference could significantly alter receptor-binding profiles.

Data Table: Comparative Analysis

Feature Target Compound Compound 1 Compound 2 Compound 3
Core Structure 3,4-Dihydro-2H-quinoline Trihydroxyphenyl Benzo[h]quinoline Simple propan-1-one
Key Substituents 2-Methyl, 4-phenylamino, propan-1-one 2,4,6-Trihydroxyphenyl 2-Chloro, 4-methoxyphenyl, propenone Methylamino, 3-methylphenyl
Synthesis Yield Not reported 6.75% Not reported Not reported
Reaction Time Not reported Not specified 48 hours Not specified
Pharmacological Class Not reported Not reported Not reported Cathinone (stimulant)
NMR Highlights Not reported δ 5.81 (aromatic H), δ 210.3 (C=O) Not reported Not reported

Key Research Findings

  • Structural Reactivity : The α,β-unsaturated ketone in Compound 2 may enhance electrophilic reactivity compared to the saturated ketone in the target compound, influencing metabolic stability .
  • Pharmacological Implications: The cathinone derivative (Compound 3) demonstrates that minor structural changes (e.g., methylamino vs. phenylamino) can drastically alter biological activity, suggesting the target compound may have distinct receptor affinities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(2-methyl-4-phenylamino-3,4-dihydro-2H-quinolin-1-yl)-propan-1-one

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